molecular formula C18H16ClNO5 B2804473 2-((1,3-Benzodioxol-5-ylmethyl)amino)-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 1031274-88-0

2-((1,3-Benzodioxol-5-ylmethyl)amino)-4-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No.: B2804473
CAS No.: 1031274-88-0
M. Wt: 361.78
InChI Key: ADJIYMBLMNVOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole-methylamino group linked to a 4-chlorophenyl-substituted oxobutanoic acid backbone. The benzodioxole moiety (1,3-benzodioxol-5-yl) is a bicyclic ether known for enhancing metabolic stability and modulating lipophilicity in pharmaceuticals.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c19-13-4-2-12(3-5-13)15(21)8-14(18(22)23)20-9-11-1-6-16-17(7-11)25-10-24-16/h1-7,14,20H,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJIYMBLMNVOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(CC(=O)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-Benzodioxol-5-ylmethyl)amino)-4-(4-chlorophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Amino Group: The benzodioxole intermediate is then reacted with an appropriate amine to introduce the amino group.

    Formation of the Chlorophenyl Group:

    Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety through a series of reactions, including oxidation and esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1,3-Benzodioxol-5-ylmethyl)amino)-4-(4-chlorophenyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C18_{18}H16_{16}ClNO5_5
  • Molecular Weight : 361.78 g/mol
  • Boiling Point : Approximately 588.7 °C (predicted)
  • Density : 1.401 g/cm³ (predicted)
  • pKa : 2.02 (predicted)

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further research and application.

Structure

The structure of the compound features a benzodioxole moiety, which is known for its biological activity, particularly in drug design. The presence of a chlorophenyl group further enhances its potential as a pharmacophore.

Anticancer Research

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanisms through which it exerts its effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
  • Microtubule Disruption : It interferes with microtubule dynamics, leading to mitotic arrest and subsequent cell death .

Case Study: Mechanisms of Action

A study on derivatives of related compounds demonstrated that modifications to the benzodioxole structure can enhance anticancer activity. For instance, derivatives exhibiting significant anti-proliferative effects were tested against hormone-resistant prostate cancer cells and showed IC50_{50} values ranging from 0.85 to 3.32 µM across different cancer types .

Antimicrobial Properties

In addition to its anticancer applications, the compound has been investigated for its antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth, suggesting potential uses in treating infections .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized to improve yield and purity. Researchers have focused on functionalizing the benzodioxole scaffold to enhance biological activity while maintaining favorable pharmacokinetic properties.

Synthesis Table

StepReactantsConditionsProducts
1Benzodioxole derivative + Amino acidReflux in solventIntermediate product
2Intermediate + Chlorophenyl compoundStirring at room temperatureFinal product

This table summarizes a typical synthetic route for producing the compound, showcasing the versatility of its synthesis.

Mechanism of Action

The mechanism of action of 2-((1,3-Benzodioxol-5-ylmethyl)amino)-4-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and hypothesized pharmacological implications:

Compound Name Key Structural Features Physicochemical Properties Potential Biological Relevance
2-((1,3-Benzodioxol-5-ylmethyl)amino)-4-(4-chlorophenyl)-4-oxobutanoic acid Benzodioxole-methylamino, 4-chlorophenyl, oxobutanoic acid Moderate logP (lipophilic), polar carboxylic acid Enzyme inhibition via halogen and aromatic interactions
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid () Azetidinone ring, nitro group, benzoic acid High logP (nitro group), planar azetidinone Antibacterial activity via β-lactam-like mechanisms
4-[2-(2,2-Dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid () Dichloroacetamido, hydroxy-nitropropoxy, oxobutanoic acid High polarity (hydroxy and nitro groups) Metabolite with potential detoxification pathways
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid () Fluoro-methylphenylamino, oxobutanoic acid Lower logP (fluoro substituent), moderate acidity Targeted binding via fluorine’s electronegativity
4-(1,3-Benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid () Benzodioxole, dimethoxyphenyl, oxobutanoic acid High logP (methoxy groups), steric bulk CNS activity due to methoxy-enhanced blood-brain barrier penetration

Key Findings from Comparative Studies

  • Electronic Effects: The 4-chlorophenyl group in the target compound provides electron-withdrawing effects, contrasting with the electron-donating methoxy groups in ’s analog. This difference may alter binding affinities to hydrophobic enzyme pockets .
  • Metabolic Stability: Benzodioxole rings (target compound, ) are less prone to oxidative metabolism compared to thiazole () or azetidinone rings (), suggesting improved pharmacokinetic profiles .
  • Solubility and Bioavailability: Oxobutanoic acid derivatives generally exhibit moderate water solubility due to the carboxylic acid group. However, bulky substituents like dimethoxyphenyl () or dichloroacetamido () reduce solubility, whereas fluorine () enhances permeability .
  • Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination between benzodioxole-methylamine and 4-(4-chlorophenyl)-4-oxobutanoic acid. This contrasts with the cyclocondensation steps required for azetidinone derivatives () or the multi-step propoxylation in ’s metabolite .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((1,3-Benzodioxol-5-ylmethyl)amino)-4-(4-chlorophenyl)-4-oxobutanoic acid, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves coupling 1,3-benzodioxole-5-ylmethylamine with a 4-chlorophenyl-substituted oxobutanoic acid derivative. Key steps include:

  • Acylation : Reacting the benzodioxole-methylamine with an activated ester (e.g., succinimide ester) of 4-(4-chlorophenyl)-4-oxobutanoic acid under inert conditions .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
  • Yield Optimization : Control reaction temperature (0–5°C during acylation) to minimize side reactions. Confirm structural integrity via 1H^1H-NMR (e.g., characteristic peaks: δ 6.8–7.4 ppm for aromatic protons, δ 4.2–4.5 ppm for methylene groups) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm aromatic substituents (benzodioxole and chlorophenyl groups) and the butanoic acid backbone. For example, the ketone carbonyl (C=O) appears at ~200–210 ppm in 13C^{13}C-NMR .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, NH stretch at ~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 388.08 for C18_{18}H15_{15}ClNO5_5) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contributions of the benzodioxole and chlorophenyl moieties to biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing benzodioxole with phenyl or altering chlorophenyl to fluorophenyl) .
  • Bioassays : Test analogs in target-specific assays (e.g., anti-inflammatory activity via COX-2 inhibition or cytotoxicity in cancer cell lines). Compare IC50_{50} values to identify critical moieties .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases or GPCRs) .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities across different studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent/DMSO concentration) to minimize variability .
  • Orthogonal Assays : Validate activity using multiple methods (e.g., enzyme inhibition assays and cell-based viability assays) .
  • Purity Verification : Re-test compounds with ≥98% purity (confirmed by HPLC) to exclude impurities as confounding factors .

Q. What in silico approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use tools like SwissADME to predict logP (lipophilicity), solubility, and permeability (e.g., Blood-Brain Barrier penetration) .
  • Metabolism Prediction : Employ CYP450 inhibition models (e.g., StarDrop) to assess metabolic stability and potential drug-drug interactions .
  • Toxicity Profiling : Apply ProTox-II to estimate hepatotoxicity and mutagenicity risks based on structural alerts .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the compound’s efficacy and toxicity?

  • Methodological Answer :

  • Dose Range : Use a logarithmic scale (e.g., 0.1–100 µM) to capture EC50_{50} and IC50_{50} values. Include vehicle controls (e.g., DMSO ≤0.1%) .
  • Time-Course Studies : Assess activity at 24, 48, and 72 hours to identify time-dependent effects (e.g., apoptosis induction in cancer cells) .
  • Statistical Design : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Use ≥3 biological replicates .

Q. What are the best practices for analyzing contradictory results in receptor-binding assays?

  • Methodological Answer :

  • Binding Assay Validation : Confirm receptor expression levels (e.g., via Western blot) in cell lines used .
  • Competitive Binding Studies : Use radiolabeled ligands (e.g., 3H^3H-ligands) to measure displacement curves and calculate Ki_i values .
  • Data Normalization : Express results as % inhibition relative to positive/negative controls to account for inter-experiment variability .

Structural and Mechanistic Insights

Q. How can researchers investigate the compound’s potential to form metal complexes, and what analytical techniques are required?

  • Methodological Answer :

  • Synthesis of Complexes : React the compound with metal salts (e.g., CuCl2_2, ZnSO4_4) in aqueous ethanol. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .
  • Characterization : Use X-ray crystallography (for single crystals) or EPR spectroscopy (for paramagnetic metals like Cu2+^{2+}) .

Q. What mechanistic hypotheses could explain the compound’s dual anti-inflammatory and anticancer activities?

  • Methodological Answer :

  • Pathway Analysis : Use RNA-seq or proteomics to identify differentially expressed genes/proteins (e.g., NF-κB or p53 pathways) .
  • Enzyme Inhibition : Test direct inhibition of inflammatory enzymes (e.g., LOX or COX-2) and apoptosis regulators (e.g., Bcl-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.